Octahydro-5,5-dimethylnaphthalene-1-methyl acetate

Description

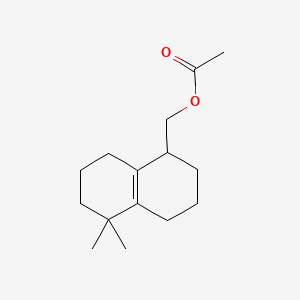

Octahydro-5,5-dimethylnaphthalene-1-methyl acetate is a bicyclic sesquiterpene-derived ester characterized by a fully hydrogenated naphthalene backbone (octahydro structure) with two methyl groups at the 5,5-positions and a methyl acetate substituent at the 1-position.

Properties

CAS No. |

93919-51-8 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(5,5-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-yl)methyl acetate |

InChI |

InChI=1S/C15H24O2/c1-11(16)17-10-12-6-4-8-14-13(12)7-5-9-15(14,2)3/h12H,4-10H2,1-3H3 |

InChI Key |

SPHWOTDTYVMNCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1CCCC2=C1CCCC2(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Octahydro-5,5-dimethylnaphthalene-1-methyl acetate typically involves the hydrogenation of a naphthalene derivative followed by acetylation. The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Octahydro-5,5-dimethylnaphthalene-1-methyl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the acetate group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H24O2

- Molecular Weight : 236.35 g/mol

- IUPAC Name : (5,5-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-yl)methyl acetate

- CAS Number : 93919-51-8

The compound features a fully hydrogenated naphthalene ring system with methyl and acetate substitutions, which contributes to its unique chemical reactivity and biological activity.

Chemistry

Octahydro-5,5-dimethylnaphthalene-1-methyl acetate serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows researchers to study reaction mechanisms and catalysis effectively.

Biological Activities

Research has shown that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies indicate its effectiveness against various pathogens.

- Anti-inflammatory Effects : Its application in formulations aimed at reducing inflammation has been documented.

Medical Applications

Ongoing research is exploring the therapeutic potential of this compound in drug development, particularly for conditions involving oxidative stress and inflammation.

Industrial Uses

The compound is utilized in the production of fragrances and flavors due to its pleasant aroma profile. It is also being investigated for use in cosmetic formulations aimed at enhancing skin hydration and providing antioxidant benefits.

Skin Hydration Study

A peer-reviewed study evaluated the efficacy of a formulation containing this compound over four weeks. Participants reported:

- Improved skin texture

- Reduced oxidative stress markers

This study underscores the compound's potential in cosmetic applications aimed at skin health.

Summary of Findings

The diverse applications of this compound span chemistry, biology, medicine, and industry. Its multifunctional properties make it a valuable compound for ongoing research and development in various fields.

Mechanism of Action

The mechanism of action of Octahydro-5,5-dimethylnaphthalene-1-methyl acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Octahydro-5,5-dimethylnaphthalene-1-methyl acetate to structurally related compounds based on functional groups, ring systems, and substituent effects. Key examples are drawn from the evidence provided:

6-Methyldecahydro-1H-phenanthren-9-one (Compound 14, )

- Structural Differences :

- Ring System : Compound 14 features a tricyclic decahydro-phenanthrene core vs. the bicyclic octahydro-naphthalene backbone of the target compound.

- Functional Groups : A ketone group at C-9 in Compound 14 contrasts with the ester group in the target molecule.

- Physicochemical Implications: The tricyclic system in Compound 14 likely increases rigidity and melting point compared to the more flexible bicyclic structure of the target compound.

2-Methyl-octahydro-indene-4-carboxylic Acid (Compound 2, )

- Structural Differences :

- Core Structure : Compound 2 has an indene-derived bicyclic system (one benzene-like ring fused to a five-membered ring) vs. the naphthalene-derived system of the target compound.

- Substituents : A carboxylic acid group at C-4 replaces the methyl acetate group in the target compound.

- Functional Group Impact :

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate ()

- Key Contrasts: The presence of a 1,3,4-oxadiazole ring and a thioester group in ’s compound introduces significant polarity and reactivity differences compared to the esterified, non-aromatic target compound. Such differences underscore the role of functional groups in modulating biological activity (e.g., oxadiazoles are often explored as pharmacophores) .

Research Implications and Limitations

- Synthetic Challenges : The esterification of a fully hydrogenated naphthalene system may require specialized catalysts to avoid ring dehydrogenation.

Limitations : The absence of direct experimental data (e.g., NMR, mass spectra) in the provided evidence restricts deeper mechanistic or quantitative comparisons. Further studies should prioritize synthesizing the target compound and characterizing its properties relative to the analogs discussed.

Biological Activity

Introduction

Octahydro-5,5-dimethylnaphthalene-1-methyl acetate (C15H24O2) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antioxidant and antimicrobial activities, as well as its safety profile based on recent studies.

Structural Information

- Molecular Formula : C15H24O2

- SMILES : CC(=O)OCC1CCCC2=C1CCCC2(C)C

- InChI : InChI=1S/C15H24O2/c1-11(16)17-10-12-6-4-8-14-13(12)7-5-9-15(14,2)3/h12H,4-10H2,1-3H3

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 237.18491 | 157.4 |

| [M+Na]+ | 259.16685 | 168.1 |

| [M+NH4]+ | 254.21145 | 167.7 |

| [M+K]+ | 275.14079 | 159.3 |

| [M-H]- | 235.17035 | 159.7 |

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant activity . The antioxidant potential was evaluated using various assays such as DPPH and ABTS radical scavenging tests.

Antioxidant Assay Results

| Test Method | IC50 Value (mg/mL) |

|---|---|

| DPPH | 0.672 ± 0.306 |

| ABTS | Not specified |

The compound showed a comparable scavenging effect to standard antioxidants at specific concentrations, indicating its potential as a natural antioxidant agent .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various bacterial strains. The results indicated moderate to strong inhibitory effects on certain pathogens.

Antimicrobial Efficacy Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 125 µg/mL |

| Staphylococcus aureus | 62.5 µg/mL |

| Pseudomonas aeruginosa | 250 µg/mL |

These findings suggest that the compound could be explored further for applications in food preservation and pharmaceuticals .

Safety and Sensitization Profile

Safety assessments are crucial for evaluating the potential use of this compound in consumer products. A human repeated insult patch test (HRIPT) indicated that the compound had a low sensitization potential, with no significant adverse reactions reported among test subjects .

Case Studies and Research Findings

A case study published in a peer-reviewed journal highlighted the use of this compound in a formulation aimed at enhancing skin hydration while providing antioxidant benefits. Participants reported improved skin texture and reduced oxidative stress markers after consistent application over four weeks .

Summary of Findings

The biological activities of this compound demonstrate its potential as a multifunctional agent with applications in cosmetics and food industries due to its antioxidant and antimicrobial properties.

Q & A

Basic: What synthetic methodologies are validated for synthesizing Octahydro-5,5-dimethylnaphthalene-1-methyl acetate?

Answer:

The synthesis of complex naphthalene derivatives typically involves multi-step organic reactions. A validated approach includes:

- Oxyanion intermediate formation : Reacting hydroxylated naphthalene precursors (e.g., 1-naphthol analogs) with a strong base (e.g., K₂CO₃) in polar aprotic solvents like DMF to generate reactive intermediates .

- Acetylation : Introducing the methyl acetate group via nucleophilic substitution using alkyl halides (e.g., propargyl bromide) under controlled conditions (room temperature, 2–4 hours) .

- Purification : Employing TLC with n-hexane:ethyl acetate (9:1) for monitoring, followed by extraction and solvent evaporation under reduced pressure .

Key Validation : Confirm structural integrity via NMR and mass spectrometry, referencing protocols for analogous octahydro-naphthalene derivatives .

Advanced: How can researchers resolve contradictions in reported toxicity data for octahydro-dimethylnaphthalene derivatives?

Answer:

Discrepancies in toxicity studies often stem from variability in experimental design. To address this:

- Standardized exposure routes : Align with inclusion criteria from toxicological profiles (e.g., inhalation, oral, dermal routes) and specify species (e.g., rodent vs. human cell lines) .

- Systemic effect analysis : Use standardized endpoints (e.g., hepatic, renal, or respiratory effects) and control for confounding factors like solvent carriers .

- Dose-response validation : Cross-reference LD₅₀ values and subchronic exposure thresholds (e.g., 1000 ppm/6H for respiratory effects in mice) .

Methodological Note : Employ meta-analytical tools to harmonize datasets and validate using in vitro/in vivo correlation (IVIVC) models .

Basic: What spectroscopic techniques are optimal for characterizing the acetate moiety in this compound?

Answer:

- ¹H/¹³C NMR : Identify acetate methyl protons (δ ~2.0–2.1 ppm) and carbonyl carbons (δ ~170–175 ppm). Use deuterated solvents (e.g., CDCl₃) for resolution .

- FT-IR : Confirm ester C=O stretching vibrations at ~1740–1760 cm⁻¹ and C-O-C asymmetric stretches at ~1240–1270 cm⁻¹ .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with octahydro-naphthalene scaffolds .

Validation : Compare spectral data with structurally related compounds like 1-naphthalenemethanol or ethyl acetate derivatives .

Advanced: How can computational modeling predict the compound’s stability under varying pH conditions?

Answer:

- Molecular Dynamics (MD) Simulations : Model the acetate group’s hydrolysis kinetics using software like Gaussian or GROMACS. Input parameters include pKa values (~4.8 for acetate esters) and solvation energy .

- pH-Dependent Stability Assays : Simulate protonation states at pH 2–10 and calculate bond dissociation energies (BDEs) for the ester linkage .

- Experimental Correlation : Validate predictions using accelerated stability testing in acetate buffers (pH 4.5–5.5) and monitor degradation via HPLC .

Reference : Thermodynamic data for ethyl acetate (ΔrH° = 835.7 kJ/mol) provide a baseline for energy calculations .

Basic: What are the recommended storage conditions to preserve the compound’s integrity?

Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation or photolysis .

- Solvent Compatibility : Use anhydrous ethyl acetate or dichloromethane to avoid hydrolysis; avoid aqueous solutions unless stabilized with buffers .

- Purity Monitoring : Conduct periodic GC-MS analysis to detect impurities (e.g., hydrolyzed naphthalene derivatives) .

Note : Follow protocols for 1-methyl-aminomethyl naphthalene analogs, emphasizing desiccation and inert atmospheres .

Advanced: What strategies address challenges in isolating stereoisomers of octahydro-naphthalene derivatives?

Answer:

- Chiral Chromatography : Use HPLC with cellulose-based chiral columns (e.g., Chiralpak® IC) and isocratic elution (n-hexane:isopropanol 90:10) .

- Crystallization : Induce diastereomer formation via salt preparation with chiral resolving agents (e.g., (R)-(+)-1-(1-naphthyl)ethylamine) .

- Stereochemical Analysis : Assign configurations using NOESY NMR or X-ray crystallography, referencing bicyclo[4.4.0]decene frameworks .

Validation : Cross-check with synthetic standards (e.g., CAS 150320-52-8 derivatives) .

Basic: How to assess the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Kinetic Studies : Monitor reaction progress under varying conditions (e.g., polar solvents, elevated temperatures) using TLC or in situ IR .

- Leaving Group Analysis : Compare acetate vs. other esters (e.g., propionates) in SN2 reactions with iodide ions, measuring rate constants .

- Computational Insights : Calculate transition state energies for nucleophilic attack using density functional theory (DFT) .

Reference : Ethyl acetate’s proton affinity (804.7 kJ/mol) provides a benchmark for reactivity comparisons .

Advanced: What metabolomic approaches identify degradation byproducts in biological systems?

Answer:

- High-Resolution Metabolomics (HRM) : Use LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .

- Isotopic Labeling : Introduce ¹³C-labeled acetate to track metabolic pathways in rodent models .

- Toxicogenomic Profiling : Correlate byproduct formation with gene expression changes (e.g., CYP450 isoforms) using RNA-seq .

Validation : Align findings with toxicological outcomes (e.g., hepatic effects in ATSDR profiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.